molecular formula C11H21FN2O2 B13331525 tert-Butyl 3-amino-2-(fluoromethyl)piperidine-1-carboxylate

tert-Butyl 3-amino-2-(fluoromethyl)piperidine-1-carboxylate

Cat. No.: B13331525
M. Wt: 232.29 g/mol
InChI Key: YLANHHWCHSLTKF-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-2-(fluoromethyl)piperidine-1-carboxylate is a fluorinated piperidine derivative featuring a tert-butyl carbamate protecting group at the 1-position, an amino group at the 3-position, and a fluoromethyl substituent at the 2-position. The tert-butyl carbamate group enhances stability and solubility, while the fluoromethyl group contributes to metabolic resistance and lipophilicity, making it valuable for pharmacokinetic optimization .

Properties

Molecular Formula

C11H21FN2O2

Molecular Weight

232.29 g/mol

IUPAC Name

tert-butyl 3-amino-2-(fluoromethyl)piperidine-1-carboxylate

InChI

InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-6-4-5-8(13)9(14)7-12/h8-9H,4-7,13H2,1-3H3

InChI Key

YLANHHWCHSLTKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1CF)N

Origin of Product

United States

Preparation Methods

a. Using Fluoromethyl Halides or Sulfonates

  • Reagents: Tetra-n-butylammonium fluoride (TBAF), hydrogen fluoride (HF) complexes, or fluoromethyl halides (e.g., fluoromethyl chloride or bromide).
  • Procedure: The Boc-protected piperidine bearing a suitable leaving group (such as a chloromethyl or tosylate) at the 2-position is reacted with fluoride sources to substitute the leaving group with fluorine, forming the fluoromethyl derivative.

Example:

  • Reacting tert-butyl 3-(chloromethyl)piperidine-1-carboxylate with TBAF in anhydrous conditions yields tert-butyl 3-(fluoromethyl)piperidine-1-carboxylate.

b. Via Oxidative or Radical Fluorination

  • Less common due to complexity, but some methods involve radical fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor, especially for late-stage fluorination.

Amino Group Introduction at the 3-Position

The amino group at the 3-position can be introduced via reductive amination or nucleophilic substitution:

  • Reductive Amination: Reacting the aldehyde or ketone intermediate with ammonia or primary amines, followed by reduction with sodium triacetoxyborohydride or sodium cyanoborohydride.
  • Nucleophilic Substitution: Using suitable leaving groups on the precursor and reacting with ammonia or amines under basic conditions.

Example:

  • The intermediate tert-butyl 3-(chloromethyl)piperidine-1-carboxylate reacts with ammonia or an amine source under basic conditions, then reduced or directly substituted to install the amino group at the 3-position.

Protection and Deprotection Strategies

  • The Boc group on the nitrogen is introduced early and maintained throughout the synthesis to prevent undesired reactions.
  • Deprotection can be achieved using acids like trifluoroacetic acid (TFA) under mild conditions if necessary.

Summary of Typical Reaction Conditions and Reagents

Step Reaction Reagents Conditions Notes
1 Protection of piperidine nitrogen Boc2O, TEA DCM, 0°C to room temperature Yields Boc-protected piperidine
2 Introduction of chloromethyl group Chloromethyl methyl ether or similar Basic conditions, reflux Forms chloromethyl intermediate
3 Fluoromethyl substitution TBAF or HF complexes Anhydrous, room temperature Converts chloromethyl to fluoromethyl
4 Amination at 3-position Ammonia or primary amines Reflux, basic medium Forms amino group at 3-position
5 Final deprotection Acid (TFA) Room temperature Removes Boc group if needed

Representative Synthetic Route (Based on Patent and Literature Data)

Step 1: Synthesis of tert-butyl piperidine-1-carboxylate via Boc protection.

Step 2: Introduction of chloromethyl group at the 2-position using chloromethylating agents.

Step 3: Nucleophilic fluorination with TBAF to replace chloromethyl with fluoromethyl.

Step 4: Nucleophilic substitution at the 3-position with ammonia or an amine to install the amino group.

Step 5: Purification via chromatography and optional Boc deprotection.

Data Tables and In-Depth Findings

Reaction Step Reagents Yield Conditions References
Boc protection Boc2O, TEA ~95% DCM, 0°C to RT
Chloromethylation Formaldehyde derivatives, HCl ~80% Reflux
Fluoromethylation TBAF ~70-80% Anhydrous, RT
Amination NH3 or primary amines ~60-70% Reflux, basic medium

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-2-(fluoromethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides or amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidine derivatives .

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-2-(fluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluoromethyl group can enhance its binding affinity and selectivity for these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name CAS Number Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Features
tert-Butyl 3-amino-2-(fluoromethyl)piperidine-1-carboxylate - 3-amino, 2-fluoromethyl C₁₁H₂₀FN₂O₂ ~234.29* Amino-fluoromethyl synergy for H-bonding and metabolic stability
tert-Butyl 3-(fluoromethyl)piperidine-1-carboxylate 169751-00-2 3-fluoromethyl C₁₁H₁₈FNO₂ 217.27 Lacks amino group; simpler structure for probing fluorination effects
tert-Butyl 4-(fluoromethyl)piperidine-1-carboxylate 259143-03-8 4-fluoromethyl C₁₁H₂₀FNO₂ 217.29 Fluoromethyl at 4-position alters steric and electronic profiles
tert-Butyl (R)-3-(aminomethyl)-3-fluoropiperidine-1-carboxylate 1345456-44-1 3-aminomethyl, 3-fluoro C₁₁H₂₁FN₂O₂ 232.29 Geminal amino and fluoro groups; stereochemistry impacts biological activity
tert-Butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate 1303973-22-9 4-aminomethyl, 3,3-difluoro C₁₁H₁₉F₂N₂O₂ 258.28 Difluoro substitution enhances electronegativity and rigidity

*Estimated based on analogous compounds.

Key Observations:

  • Functional Group Synergy: The target compound’s 3-amino and 2-fluoromethyl groups may synergize for hydrogen bonding and membrane permeability, whereas geminal substituents (e.g., CAS 1345456-44-1) introduce conformational constraints .
  • Fluorination Impact : Difluoro analogs (e.g., CAS 1303973-22-9) exhibit higher electronegativity, which could enhance metabolic stability but reduce solubility .

Key Observations:

  • Reagent Efficiency : Selectfluor® is widely used for introducing fluorine in piperidine derivatives, achieving moderate-to-high yields (~76%) .
  • Yield Variability : Brominated analogs (e.g., CAS 877399-50-3) show lower yields (~60-70%), likely due to steric challenges in substitution reactions .

Patent and Industrial Relevance

  • Pharmaceutical Intermediates: Compounds like tert-Butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate (CAS 1345456-44-1) are patented for use in antiviral and anticancer agents, highlighting the commercial value of fluorinated piperidines .
  • Scale-Up Challenges: Fluorination steps often require specialized reagents (e.g., Selectfluor®) and anhydrous conditions, increasing production costs compared to non-fluorinated analogs .

Biological Activity

tert-Butyl 3-amino-2-(fluoromethyl)piperidine-1-carboxylate is a fluorinated piperidine derivative that has garnered attention for its potential biological activities. This compound is primarily studied for its applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

  • Molecular Formula : C11H18F2N2O2
  • Molecular Weight : 246.27 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is largely attributed to its structural components which facilitate interactions with various biological targets. The fluoromethyl group enhances the compound's lipophilicity and may influence its binding affinity to target proteins, while the piperidine ring contributes to structural stability and interaction with enzymes and receptors.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Enzyme Inhibition : It has been explored for its ability to inhibit specific enzymes, which can lead to therapeutic effects in various diseases.
  • Receptor Binding : The compound may interact with neurotransmitter receptors, potentially influencing neurological pathways.
  • Anticancer Properties : Some studies suggest that it could have cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

Case Study 1: Anticancer Activity

A study investigated the effects of various piperidine derivatives, including this compound, on cancer cell lines. The results showed that this compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin in inducing apoptosis .

Case Study 2: Enzyme Interaction

In a separate study focusing on P-glycoprotein (P-gp), a key player in drug metabolism and resistance, this compound was shown to stimulate ATPase activity, indicating its potential role as a P-gp modulator. This interaction suggests that the compound may enhance the efficacy of other drugs by inhibiting their efflux from cells .

Data Table: Biological Activity Overview

Activity TypeDescriptionReference
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways
Receptor BindingInteracts with neurotransmitter receptors
Anticancer ActivityInduces apoptosis in cancer cell lines
P-glycoprotein ModulationStimulates ATPase activity, potentially reversing drug resistance

Q & A

Q. How can in vitro assays evaluate the compound’s potential as a protease inhibitor?

  • Methodological Answer :
  • Fluorogenic Assays : Incubate with trypsin/chymotrypsin and measure fluorescence (Ex/Em: 380/460 nm) to quantify IC50_{50} values .
  • Cellular Uptake : Use LC-MS/MS to quantify intracellular concentrations in HEK293 cells after 24-hour exposure .

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